Pyrimidin-4-yl-thiourea
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Overview
Description
Pyrimidin-4-yl-thiourea is a heterocyclic compound that contains both pyrimidine and thiourea moieties. Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3, while thiourea is a sulfur-containing compound. This combination results in a compound with significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidin-4-yl-thiourea can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with thiourea under specific conditions. For instance, the reaction of 2-aminopyrimidine with thiourea in the presence of a base such as sodium hydroxide can yield this compound . The reaction is typically carried out in a solvent like ethanol and requires refluxing for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-4-yl-thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms in the thiourea moiety can be substituted with alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Alkylating agents such as methyl iodide or benzyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted thiourea derivatives.
Scientific Research Applications
Pyrimidin-4-yl-thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Pyrimidin-4-yl-thiourea can be compared with other thiourea derivatives and pyrimidine-based compounds:
Thiourea Derivatives: Compounds like N-phenylthiourea and N,N’-dimethylthiourea share similar structural features but differ in their biological activities and applications.
Pyrimidine-Based Compounds: Pyrimidine derivatives such as 5-fluorouracil and cytosine have distinct roles in medicine and biology.
Uniqueness: this compound stands out due to its dual functionality, combining the properties of both pyrimidine and thiourea. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Comparison with Similar Compounds
- N-phenylthiourea
- N,N’-dimethylthiourea
- 5-fluorouracil
- Cytosine
Properties
Molecular Formula |
C5H6N4S |
---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
pyrimidin-4-ylthiourea |
InChI |
InChI=1S/C5H6N4S/c6-5(10)9-4-1-2-7-3-8-4/h1-3H,(H3,6,7,8,9,10) |
InChI Key |
XNXKRUFYPAPCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1NC(=S)N |
Origin of Product |
United States |
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